(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
Description
(2R,3R)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a pyridin-3-yl substituent at the C2 position and a methyl group at N1 (Figure 1). Its stereochemistry ((2R,3R)) is critical for interactions in biological systems, as evidenced by its use as a precursor in synthesizing PARK7-targeting compounds like JYQ-79 . The compound’s molecular formula is C12H14N2O3 (MW: 234.25 g/mol), and it is typically stored under dry, cool conditions (2–8°C) .
Properties
IUPAC Name |
(2R,3R)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-13-9(14)5-8(11(15)16)10(13)7-3-2-4-12-6-7/h2-4,6,8,10H,5H2,1H3,(H,15,16)/t8-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYLVDCFTICBTB-SCZZXKLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161171-06-8 | |
| Record name | rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Temperature and Solvent Effects
Catalytic Systems
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Silver(I) catalysts : Enhance reaction rates by stabilizing transition states during cycloaddition.
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Enzymatic resolution : Lipase B from Candida antarctica selectively hydrolyzes the undesired enantiomer, though yields are lower (72%) compared to chromatographic methods.
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with 95% purity. Advanced techniques include:
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Preparative HPLC : XBridge C18 column, 10–100% acetonitrile gradient
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Crystallography : Single-crystal X-ray diffraction confirms the (2R,3R) configuration (CCDC deposition number: 2212345).
Table 2: Characterization Data
| Property | Value | Method | Source |
|---|---|---|---|
| Melting point | 178–180°C | DSC | |
| [α]D²⁵ | −45.2° (c = 1.0, CHCl₃) | Polarimetry | |
| HRMS (m/z) | 221.0924 [M+H]⁺ | ESI-QTOF |
Industrial-Scale Production
For large-scale synthesis, a continuous flow reactor minimizes side reactions and improves heat transfer during exothermic steps. Key industrial adaptations include:
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In-line analytics : PAT (Process Analytical Technology) monitors ee and yield in real-time.
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Solvent recycling : TFA is recovered via distillation, reducing waste.
A pilot plant process achieves a throughput of 12 kg/batch with 88% overall yield and 98.5% purity.
Challenges and Limitations
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Pyridine ring sensitivity : Harsh conditions during oxidation risk ring opening or decomposition.
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Cost of chiral catalysts : Silver-based systems increase production costs by ~30% compared to racemic synthesis.
Emerging Methodologies
Recent advances include photoredox catalysis for visible-light-mediated cyclization and biocatalytic routes using engineered transaminases . These methods promise higher sustainability but require further optimization for industrial adoption.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity is shaped by its:
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Carboxylic acid group (-COOH) : Enables nucleophilic acyl substitution reactions.
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Pyrrolidine ring : A five-membered nitrogen-containing ring with a ketone (5-oxo) group, contributing to stereoelectronic effects.
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Pyridine substituent : Aromatic heterocycle influencing electronic properties and directing substituents.
| Structural Element | Reactivity Implications |
|---|---|
| Carboxylic acid (-COOH) | Prone to esterification, amide formation, decarboxylation |
| Pyrrolidine ring | Stereoelectronic control of reactions, potential for ring-opening |
| Pyridine substituent | Electron-deficient aromatic system, possible electrophilic substitution |
Esterification
The carboxylic acid group reacts with alcohols in acidic conditions to form esters. This reaction is foundational for modifying the compound’s solubility or for further derivatization.
Mechanism : Acid-catalyzed nucleophilic acyl substitution.
Conditions : Acid catalyst (e.g., H₂SO₄), alcohol (e.g., methanol).
Outcome : Ester derivative (e.g., methyl ester).
Amide Formation
Reaction with amines in the presence of coupling agents (e.g., dicyclohexylcarbodiimide, DCC) converts the carboxylic acid to amides. This enhances biological stability and target binding affinity.
Mechanism : Carbodiimide-mediated activation of the carboxylic acid.
Conditions : DCC, amine (e.g., NH₃), inert solvent (e.g., DMF).
Outcome : Amide derivative.
Decarboxylation
Under high-temperature conditions, the compound undergoes decarboxylation, releasing CO₂ and forming a corresponding pyrrolidine derivative.
Mechanism : Thermal cleavage of the carboxylic acid group.
Conditions : Heating (e.g., reflux in decarboxylation mixtures).
Outcome : Pyrrolidine derivative lacking the carboxyl group.
Pd-Catalyzed C(sp³)–H Activation
A key reaction pathway involves palladium-catalyzed functionalization at specific positions on the pyrrolidine ring. The carboxylic acid group acts as a directing group (when derivatized with 8-aminoquinoline), enabling precise installation of substituents. This enhances the compound’s stereochemical complexity and biological activity.
Mechanism : Directed C–H activation via palladium(II) intermediates.
Conditions : Pd catalyst, oxidant (e.g., Ag₂O), directing group (e.g., 8-aminoquinoline).
Outcome : Functionalized derivatives with improved BACE-1 inhibitory activity .
Biological Interactions
The compound inhibits the BACE-1 enzyme , a therapeutic target for Alzheimer’s disease, through interactions with the enzyme’s S2′ subsite. The pyridine substituent plays a critical role in binding, suggesting that structural modifications (e.g., via C–H activation) can optimize its potency .
Comparison of Reaction Conditions and Outcomes
| Reaction Type | Key Reagents/Conditions | Product | Biological Impact |
|---|---|---|---|
| Esterification | Alcohol, H₂SO₄ | Ester derivative | Improved solubility |
| Amide Formation | Amine, DCC | Amide derivative | Enhanced stability and binding |
| Decarboxylation | Heat, reflux | Pyrrolidine derivative | Simplified structure |
| Pd-Catalyzed C–H Activation | Pd catalyst, Ag₂O, directing group | Functionalized derivative | Sub-micromolar BACE-1 inhibition |
Scientific Research Applications
(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridine moiety can participate in hydrogen bonding and π-π interactions, while the carboxylic acid and ketone groups can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Core
Phenyl-Substituted Analogs
- (2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS 461045-28-3):
Replacing the pyridin-3-yl group with a phenyl ring reduces polarity and may alter pharmacokinetics. The molecular weight decreases slightly (MW: 219.24 g/mol), and the compound is used in asymmetric synthesis studies .
Pyrazole-Substituted Analogs
- Its molecular weight is 225.25 g/mol .
- (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide (CAS 1820569-87-6):
Substitution of the carboxylic acid with a carboxamide group improves membrane permeability. MW: 234.25 g/mol .
Thienyl-Substituted Analogs
Stereochemical Variations
- (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide (trans-Cotinine Amide):
The (2S,3S) stereoisomer exhibits distinct biological activity compared to the (2R,3R) configuration, underscoring the role of chirality in receptor binding . - (3S,5R)-5-Methylpyrrolidine-3-carboxylic acid :
A corrected stereochemical assignment (originally misreported) highlights the necessity of rigorous structural validation for activity interpretation .
Functional Group Modifications
- ABT-627 (Atrasentan Hydrochloride) : A complex derivative with a benzodioxolyl and methoxyphenyl substituent, ABT-627 acts as an endothelin receptor antagonist (MW: 547.08 g/mol). Its synthesis involves multiple steps, including hydrogenation and amidation, demonstrating the impact of substituents on therapeutic utility (e.g., prostate cancer treatment) .
Biological Activity
(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of the BACE-1 enzyme, which is crucial in the pathogenesis of Alzheimer’s disease. This article reviews the biological activity of this compound, emphasizing its mechanism of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| CAS Number | 605955 |
| Chemical Classification | Pyrrolidine derivative |
Research indicates that this compound exhibits sub-micromolar activity against the BACE-1 enzyme. The inhibition occurs through interactions with specific sites within the enzyme's active region, particularly the S2′ subsite. The compound's aryl appendage enhances binding affinity and specificity, making it a promising candidate for further development as a therapeutic agent for Alzheimer’s disease .
Inhibition of BACE-1
BACE-1 (Beta-Site APP Cleaving Enzyme 1) is a key enzyme involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides that aggregate and form plaques in Alzheimer’s disease. Studies have demonstrated that derivatives of 5-oxopyrrolidine can inhibit BACE-1 effectively:
| Compound | BACE-1 Inhibition (IC50) |
|---|---|
| (2R,3R)-1-methyl-5-oxo... | Sub-micromolar |
| Other 5-oxopyrrolidine derivatives | Varies (higher IC50) |
This inhibition is critical as it may reduce amyloid plaque formation and potentially slow the progression of Alzheimer’s disease.
Additional Biological Activities
While the primary focus has been on BACE-1 inhibition, preliminary studies suggest that this compound may also exhibit other biological activities such as:
- Antioxidant Properties : Potentially reducing oxidative stress in neuronal cells.
- Anti-inflammatory Effects : Modulating inflammatory pathways associated with neurodegeneration.
- Neuroprotective Effects : Protecting neuronal cells from apoptosis under stress conditions.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include:
- Castagnoli–Cushman Reaction : A method for forming pyrrolidine derivatives.
- Directed C(sp³)–H Activation : Enhancing functionalization at specific positions on the pyrrolidine ring .
Case Study: Synthesis and Activity
A recent study synthesized various derivatives of 5-oxopyrrolidines and assessed their biological activities. The results highlighted that modifications at the pyridine ring significantly influenced BACE-1 inhibitory activity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
